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Compound of Interest

Compound Name: 2-Bromoquinolin-8-ol

Cat. No.: B2512732 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic characteristics of

2-Bromoquinolin-8-ol, a substituted quinoline of interest in medicinal chemistry and materials

science. Due to the limited availability of published experimental spectra for this specific

molecule, this guide leverages predictive modeling and data from structurally related

compounds to offer a robust analytical profile. This document is intended for researchers,

scientists, and drug development professionals who require a detailed understanding of the

structural elucidation of this compound through nuclear magnetic resonance (NMR)

spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Introduction to 2-Bromoquinolin-8-ol
2-Bromoquinolin-8-ol belongs to the quinoline family, a class of heterocyclic aromatic

compounds. The introduction of a bromine atom at the 2-position and a hydroxyl group at the 8-

position significantly influences the molecule's electronic properties and potential biological

activity. Accurate characterization of its structure is the foundation for any further investigation

into its chemical reactivity and pharmacological potential. The molecular structure of 2-
Bromoquinolin-8-ol is presented below:

Molecular Formula: C₉H₆BrNO

Molecular Weight: 224.06 g/mol

CAS Number: 139399-61-4[1]
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic

molecules, providing detailed information about the carbon-hydrogen framework.

Principles of NMR Spectroscopy
NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong

magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, can absorb and re-emit

electromagnetic radiation at a specific frequency. This resonance frequency is highly sensitive

to the local electronic environment of the nucleus, allowing for the differentiation of atoms within

a molecule.

Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of 2-Bromoquinolin-8-ol provides insights into the chemical

environment of the protons. The chemical shifts (δ) are influenced by the electron-withdrawing

effect of the bromine atom and the electron-donating effect of the hydroxyl group, as well as the

aromatic ring currents.

Proton Assignment
Predicted Chemical

Shift (ppm)
Predicted Multiplicity

Predicted Coupling

Constant (J, Hz)

H-3 7.30 - 7.40 d 8.5 - 9.0

H-4 7.95 - 8.05 d 8.5 - 9.0

H-5 7.15 - 7.25 d 7.5 - 8.0

H-6 7.45 - 7.55 t 7.5 - 8.0

H-7 7.05 - 7.15 d 7.5 - 8.0

OH 9.50 - 10.50 br s -

Note: These are predicted values and may vary from experimental results. Predictions are

based on established NMR prediction algorithms and analysis of similar quinoline derivatives.

[2][3]

Interpretation:
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The protons on the pyridine ring (H-3 and H-4) are expected to be downfield due to the

deshielding effect of the aromatic system and the adjacent nitrogen atom.

The protons on the benzene ring (H-5, H-6, and H-7) will have chemical shifts influenced by

the hydroxyl group.

The hydroxyl proton is expected to be a broad singlet and its chemical shift can be highly

dependent on the solvent and concentration.

Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum reveals the chemical environment of each carbon atom in 2-
Bromoquinolin-8-ol.

Carbon Assignment Predicted Chemical Shift (ppm)

C-2 142.0 - 144.0

C-3 122.0 - 124.0

C-4 138.0 - 140.0

C-4a 139.0 - 141.0

C-5 118.0 - 120.0

C-6 128.0 - 130.0

C-7 112.0 - 114.0

C-8 152.0 - 154.0

C-8a 127.0 - 129.0

Note: These are predicted values and may vary from experimental results. Predictions are

based on established NMR prediction algorithms and analysis of similar quinoline derivatives.

[2][3]

Interpretation:

The carbon atom bearing the bromine (C-2) is expected to be significantly downfield.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/product/b2512732?utm_src=pdf-body
https://www.benchchem.com/product/b2512732?utm_src=pdf-body
https://docs.chemaxon.com/display/docs/calculators_nmr-predictor.md
https://www.acdlabs.com/products/spectrus-platform/nmr-predictors/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2512732?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The carbon atom attached to the hydroxyl group (C-8) will also be deshielded and appear at

a lower field.

The remaining carbon signals will be in the aromatic region, with their specific shifts

determined by their position relative to the substituents and the nitrogen atom.

Experimental Protocol for NMR Spectroscopy
A generalized protocol for acquiring NMR spectra of quinoline derivatives is as follows:[4]

Sample Preparation:

Weigh approximately 5-10 mg of 2-Bromoquinolin-8-ol.

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆)

in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical

shifts, particularly for the hydroxyl proton.

Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if

necessary.

Instrument Setup:

The NMR spectrometer is typically operated at a field strength of 300-600 MHz for ¹H

NMR.

The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is

shimmed to achieve optimal homogeneity.

¹H NMR Acquisition:

A standard one-pulse sequence is used.

Key parameters to be set include the spectral width (typically 0-12 ppm), acquisition time

(2-4 seconds), and relaxation delay (1-5 seconds).

The number of scans is adjusted to achieve an adequate signal-to-noise ratio.
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¹³C NMR Acquisition:

A proton-decoupled pulse sequence is typically employed to simplify the spectrum.

A wider spectral width (0-200 ppm) is used.

A significantly larger number of scans is required compared to ¹H NMR due to the lower

natural abundance of ¹³C.

Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a

molecule.

Principles of IR Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes

vibrations of the chemical bonds. The frequency of the absorbed radiation corresponds to the

vibrational frequency of a specific bond or functional group.

Predicted IR Data
The predicted IR spectrum of 2-Bromoquinolin-8-ol will exhibit characteristic absorption

bands corresponding to its functional groups.
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Wavenumber (cm⁻¹) Vibrational Mode Intensity

3200 - 3600 O-H stretch (hydroxyl group) Broad

3000 - 3100 C-H stretch (aromatic) Medium

1580 - 1620
C=C and C=N stretch

(quinoline ring)
Strong

1450 - 1550 C=C stretch (aromatic) Medium-Strong

1200 - 1300 C-O stretch (hydroxyl group) Strong

1000 - 1100 C-H in-plane bending Medium

700 - 850 C-H out-of-plane bending Strong

550 - 650 C-Br stretch Medium

Note: These are predicted values and may vary from experimental results. Predictions are

based on established IR prediction algorithms and analysis of similar quinoline derivatives.[5]

[6]

Interpretation:

A broad absorption band in the region of 3200-3600 cm⁻¹ is a strong indicator of the hydroxyl

group.

Multiple sharp peaks in the 1450-1620 cm⁻¹ region are characteristic of the quinoline ring

system.

The presence of a C-Br stretching frequency in the lower wavenumber region confirms the

bromination of the molecule.

Experimental Protocol for FT-IR Spectroscopy
For a solid sample like 2-Bromoquinolin-8-ol, the following protocol is typically used:[7][8]

Sample Preparation (KBr Pellet Method):

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.computabio.com/ir-spectrum-prediction-service.html
https://wavefunction.protheragen.ai/services/ir-spectrum-prediction.html
https://www.benchchem.com/product/b2512732?utm_src=pdf-body
https://www.orgchemboulder.com/Technique/Procedures/IR/IRsolid.shtml
https://www.drawellanalytical.com/sample-preparation-for-ftir-analysis-sample-types-and-prepare-methods/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2512732?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of

dry potassium bromide (KBr) powder in an agate mortar.

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

A background spectrum of a blank KBr pellet is first recorded.

The sample pellet is then placed in the sample holder of the FT-IR spectrometer.

The spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that provides information about the

molecular weight and elemental composition of a compound.

Principles of Mass Spectrometry
In mass spectrometry, a molecule is ionized, and the resulting ions are separated based on

their mass-to-charge ratio (m/z). The resulting mass spectrum is a plot of ion abundance

versus m/z. For 2-Bromoquinolin-8-ol, the presence of bromine with its two stable isotopes

(⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio will result in a characteristic isotopic pattern for bromine-

containing fragments.

Predicted Mass Spectrometry Data
The predicted mass spectrum of 2-Bromoquinolin-8-ol under electron ionization (EI) would

show the molecular ion peak and several fragment ions.
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m/z Ion Notes

223/225 [M]⁺

Molecular ion peak, showing

the characteristic isotopic

pattern for one bromine atom.

144 [M - Br]⁺ Loss of a bromine radical.

116 [M - Br - CO]⁺

Subsequent loss of carbon

monoxide from the [M - Br]⁺

fragment.

Note: These are predicted values from PubChem and may vary from experimental results.

Interpretation:

The molecular ion peak at m/z 223 and 225 with approximately equal intensity is the most

definitive evidence for the presence of one bromine atom in the molecule.

The fragmentation pattern can provide further structural information. The loss of a bromine

atom is a common fragmentation pathway for bromo-aromatic compounds.

Experimental Protocol for Mass Spectrometry
A general protocol for obtaining an electron ionization (EI) mass spectrum is as follows:[9][10]

Sample Introduction:

A small amount of the sample is introduced into the ion source of the mass spectrometer.

For a solid sample, this is often done using a direct insertion probe.

Ionization:

The sample is vaporized and then bombarded with a beam of high-energy electrons

(typically 70 eV). This causes the molecule to ionize and fragment.

Mass Analysis:
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The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight),

where they are separated based on their m/z ratio.

Detection:

An ion detector records the abundance of each ion, generating the mass spectrum.

Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the comprehensive spectroscopic

characterization of 2-Bromoquinolin-8-ol.

Sample Preparation

Spectroscopic Analysis

Data Interpretation

2-Bromoquinolin-8-ol

NMR Spectroscopy
(¹H and ¹³C)

IR Spectroscopy

Mass Spectrometry

Structural Elucidation

Click to download full resolution via product page

Caption: Workflow for the Spectroscopic Analysis of 2-Bromoquinolin-8-ol.

Conclusion
This technical guide provides a detailed, albeit largely predictive, spectroscopic profile of 2-
Bromoquinolin-8-ol. The presented NMR, IR, and MS data, along with the outlined

experimental protocols, serve as a valuable resource for researchers working with this

compound. While predicted data offers a strong foundation for structural confirmation,
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experimental verification remains the gold standard. This guide underscores the synergistic

power of multiple spectroscopic techniques in the comprehensive characterization of novel

chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.
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